molecular formula C6H6N2O4 B1520656 Methyl 5-nitro-1H-pyrrole-3-carboxylate CAS No. 32116-27-1

Methyl 5-nitro-1H-pyrrole-3-carboxylate

Cat. No. B1520656
CAS RN: 32116-27-1
M. Wt: 170.12 g/mol
InChI Key: ZTWHUNPGEGHLDC-UHFFFAOYSA-N
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Description

“Methyl 5-nitro-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 32116-27-1 . It has a molecular weight of 170.12 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “Methyl 5-nitro-1H-pyrrole-3-carboxylate” is 1S/C6H6N2O4/c1-12-6(9)4-2-5(7-3-4)8(10)11/h2-3,7H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-nitro-1H-pyrrole-3-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 170.12 . The compound’s density is 1.2±0.1 g/cm^3, and it has a boiling point of 284.2±13.0 °C at 760 mmHg . The compound’s vapour pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
    • The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Organic Chemical Synthesis

    • Methyl pyrrole-3-carboxylate is used as an organic chemical synthesis intermediate .
  • Material Science and Catalysis

    • This article highlights the applications of pyrrole derivatives in various fields, such as drug discovery, material science, and catalysis .
  • DHODH Inhibitors

    • Methyl 5-Bromo-1H-pyrrole-3-carboxylate can be used as DHODH inhibitors to treat diseases .
  • Chemical Synthesis Intermediate

    • Methyl pyrrole-3-carboxylate is used as an organic chemical synthesis intermediate .

Safety And Hazards

“Methyl 5-nitro-1H-pyrrole-3-carboxylate” is classified as a hazardous chemical. It is flammable and toxic if swallowed . It can cause serious eye damage and is harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only non-sparking tools .

properties

IUPAC Name

methyl 5-nitro-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(9)4-2-5(7-3-4)8(10)11/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWHUNPGEGHLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660695
Record name Methyl 5-nitro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-nitro-1H-pyrrole-3-carboxylate

CAS RN

32116-27-1
Record name Methyl 5-nitro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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